molecular formula C6H9N B1654856 Butanenitrile, 3-methyl-2-methylene- CAS No. 2813-69-6

Butanenitrile, 3-methyl-2-methylene-

Cat. No.: B1654856
CAS No.: 2813-69-6
M. Wt: 95.14 g/mol
InChI Key: CCMZKOAOMQSOQA-UHFFFAOYSA-N
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Description

Butanenitrile, 3-methyl-2-methylene- is an organic compound with the chemical formula C₆H₉N. It contains both a nitrile group and an alkene group, making it a versatile molecule in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanenitrile, 3-methyl-2-methylene- can be synthesized through several methods:

    From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

    From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.

    From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods

Industrial production of butanenitrile, 3-methyl-2-methylene- typically involves the ammoxidation of butanol derivatives. This process includes the reaction of butanol with ammonia and oxygen to form the nitrile compound .

Chemical Reactions Analysis

Types of Reactions

Butanenitrile, 3-methyl-2-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are commonly used.

    Substitution: Reagents like sodium cyanide (NaCN) and potassium cyanide (KCN) are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles and other organic compounds.

Scientific Research Applications

Butanenitrile, 3-methyl-2-methylene- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanenitrile, 3-methyl-2-methylene- involves its reactivity due to the presence of both nitrile and alkene groups. The nitrile group can participate in nucleophilic addition reactions, while the alkene group can undergo electrophilic addition reactions. These reactive sites make the compound a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Butanenitrile, 2-methylene-: Similar in structure but with different reactivity due to the position of the methylene group.

    Butanenitrile, 3-methyl-: Lacks the methylene group, resulting in different chemical properties.

    Isovaleronitrile: Another nitrile compound with a different carbon chain structure.

Properties

IUPAC Name

3-methyl-2-methylidenebutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-5(2)6(3)4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMZKOAOMQSOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337481
Record name Butanenitrile, 3-methyl-2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2813-69-6
Record name Butanenitrile, 3-methyl-2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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